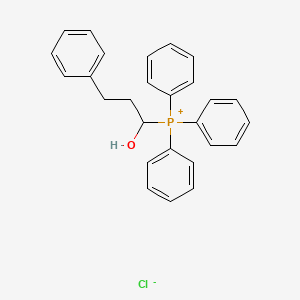![molecular formula C44H38O4 B14277802 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]- CAS No. 149166-07-4](/img/structure/B14277802.png)
1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]- is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of two biphenyl groups connected through a central ethylene bridge, with each biphenyl group further substituted with two methoxyphenyl groups. The compound’s molecular structure contributes to its stability and reactivity, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]- typically involves a multi-step process. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with 1,1’-biphenyl-4,4’-bis(diazonium chloride). This reaction is carried out under mild conditions, often in the presence of formaldehyde and perchloric acid in dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and hydro derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of optical brighteners, dyes, and other specialty chemicals
Mecanismo De Acción
The mechanism by which 1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Shares similar structural features but differs in the position of methoxy groups.
4,4’-Bis(2-bromoacetyl)biphenyl: Contains bromoacetyl groups instead of methoxy groups, leading to different reactivity and applications.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, dimethyl ester: Features carboxylic acid ester groups, which influence its chemical behavior and uses.
Uniqueness
1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]- is unique due to its specific substitution pattern and the presence of multiple reactive sites. This uniqueness makes it a versatile compound for various chemical transformations and applications in research and industry.
Propiedades
Número CAS |
149166-07-4 |
|---|---|
Fórmula molecular |
C44H38O4 |
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
1-[2,2-bis(4-methoxyphenyl)ethenyl]-4-[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]benzene |
InChI |
InChI=1S/C44H38O4/c1-45-39-21-13-35(14-22-39)43(36-15-23-40(46-2)24-16-36)29-31-5-9-33(10-6-31)34-11-7-32(8-12-34)30-44(37-17-25-41(47-3)26-18-37)38-19-27-42(48-4)28-20-38/h5-30H,1-4H3 |
Clave InChI |
DWCIFZZNWVQVIQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)

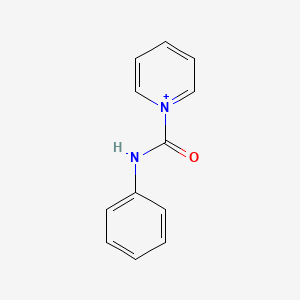
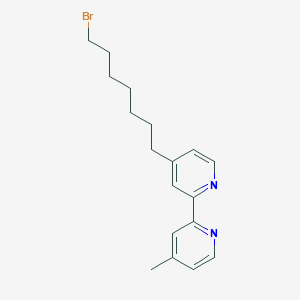
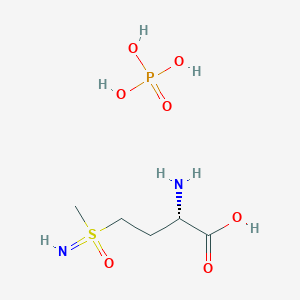
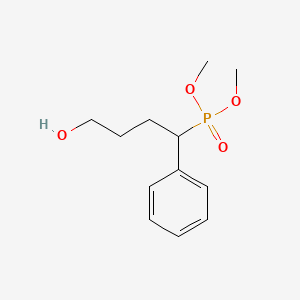
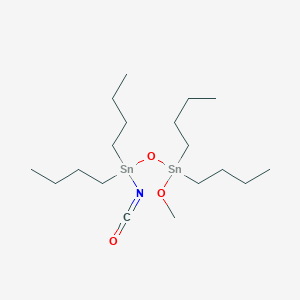
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)
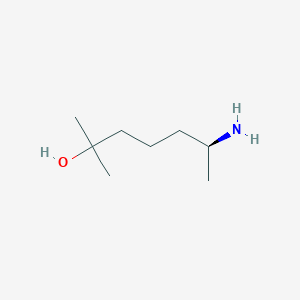
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)

